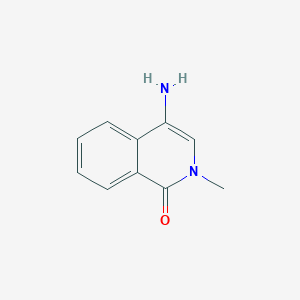

4-Amino-2-methylisoquinolin-1(2H)-one

説明

4-Amino-2-methylisoquinolin-1(2H)-one (CAS 54931-54-3) is a heterocyclic organic compound featuring an isoquinolinone backbone substituted with an amino group at position 4 and a methyl group at position 2. The molecular formula is C${10}$H${10}$N$_2$O, with a molecular weight of 174.20 g/mol. Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry. The amino group enhances nucleophilicity, enabling participation in coupling reactions, while the methyl group influences steric and electronic properties .

特性

IUPAC Name |

4-amino-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFOHGJSABLRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-methylbenzaldehyde and an appropriate amine, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

化学反応の分析

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 抗炎症作用や抗癌作用などの潜在的な治療特性について調査されています。

工業: 染料、顔料、その他の工業化学品の開発に用いられています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

作用機序

4-アミノ-2-メチルイソキノリン-1(2H)-オンの作用機序は、分子標的との特定の相互作用によって異なります。酵素、受容体、その他の生体分子と相互作用し、さまざまな生物学的効果を引き起こす可能性があります。正確な経路と標的は、詳細な生化学的研究が必要です。

類似化合物との比較

Comparison with Structurally Similar Compounds

Isoquinolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and saturation. Below is a detailed comparison:

Substituent Variations in Isoquinolinone Derivatives

Table 1: Key Structural and Functional Differences

Positional Isomerism and Electronic Effects

- 4-Amino vs. 7-Amino Derivatives: The position of the amino group significantly impacts electronic distribution. In 4-amino derivatives (e.g., 4-Amino-2-methylisoquinolin-1(2H)-one), conjugation with the carbonyl group enhances resonance stabilization, whereas 7-amino derivatives (e.g., 7-Amino-4-bromoisoquinolin-1(2H)-one) exhibit reduced conjugation, leading to higher reactivity in electrophilic substitutions .

- Nitro vs. Amino Groups: The nitro group in 4-Nitroisoquinolin-1(2H)-one (CAS 55404-29-0) is electron-withdrawing, reducing aromatic ring electron density and making the compound less reactive toward nucleophiles compared to its amino counterpart .

Saturation and Stereoelectronic Effects

- Dihydroisoquinolinones: Compounds like 7-Amino-3,4-dihydro-2-methyl-1(2H)-isoquinolinone (CAS 54087-54-6) feature partial saturation, reducing aromaticity and increasing flexibility. This structural difference enhances solubility but decreases thermal stability compared to fully aromatic analogs .

生物活性

4-Amino-2-methylisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial activity, potential mechanisms of action, and structure-activity relationships (SAR) derived from recent studies.

- Molecular Formula: C10H10N2O

- Molecular Weight: 174.20 g/mol

- IUPAC Name: 4-Amino-2-methylisoquinolin-1(2H)-one

Biological Activity Overview

The biological activities of 4-Amino-2-methylisoquinolin-1(2H)-one have been primarily explored in the context of its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial and fungal strains.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several isoquinoline derivatives, including 4-Amino-2-methylisoquinolin-1(2H)-one. The results indicated promising antibacterial and antifungal activities.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| 4-Amino-2-methylisoquinolin-1(2H)-one | 0.17–0.23 | 0.23–0.30 | Antibacterial |

| Reference Drug (Ampicillin) | 0.10 | 0.15 | Antibacterial |

| Compound 9 (related structure) | 0.06–0.23 | 0.11–0.47 | Antifungal |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound exhibits moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

The mechanism by which 4-Amino-2-methylisoquinolin-1(2H)-one exerts its antimicrobial effects appears to involve enzyme inhibition. Docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, which is a common target for antibiotic action .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoquinoline structure can significantly influence biological activity:

-

Substituent Effects:

- The presence of an amino group at position 4 enhances antibacterial activity.

- Methyl substitution at position 2 appears to optimize both solubility and bioactivity.

- Comparative Analysis:

Case Studies

Recent literature has highlighted several case studies involving the use of 4-Amino-2-methylisoquinolin-1(2H)-one in various experimental settings:

- Study on MRSA:

- Fungal Inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。